molecular formula C14H20O2 B15068018 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one CAS No. 84466-84-2

3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one

Cat. No.: B15068018
CAS No.: 84466-84-2
M. Wt: 220.31 g/mol
InChI Key: BATLYISGCNQVRP-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one ( 84466-84-2) is an organic compound with the molecular formula C 14 H 20 O 2 and a molecular weight of 220.31 g/mol . This ketone derivative features a phenyl group and a tertiary alcohol moiety, a structural motif of significant interest in synthetic organic chemistry. Researchers value this compound as a potential synthetic intermediate or building block for the construction of more complex molecules, particularly in pharmaceutical research and fine chemical synthesis . The structural characteristics of this β-hydroxy ketone analog suggest its utility in exploring stereoselective reactions and developing novel synthetic methodologies . Compounds with similar frameworks are frequently investigated for their potential biological activities and as key precursors in medicinal chemistry programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions recommend sealing the compound in a dry environment at 2-8°C to maintain stability .

Properties

CAS No.

84466-84-2

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one

InChI

InChI=1S/C14H20O2/c1-10(13(16)14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,13,16H,1-4H3

InChI Key

BATLYISGCNQVRP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C)(C)C)O)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

TiCl₄ acts as a Lewis acid to activate the aldehyde electrophile, facilitating nucleophilic attack by the silyl enolate. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0°C to room temperature. Critical parameters include:

Parameter Value/Detail
Catalyst TiCl₄ (1.2 equiv)
Solvent Dichloromethane
Temperature 0°C to 25°C
Reaction Time 16–24 hours
Yield 72–89%

The silyl enolate, prepared from propiophenone using LDA (lithium diisopropylamide) and TMSCl (trimethylsilyl chloride), ensures regioselective enolate formation. Quenching with saturated NaHCO₃ followed by extraction and column chromatography (hexane/ethyl acetate) yields the pure product.

Stereochemical Analysis

X-ray crystallography of the anti-diastereomer (anti-2-fluoro-3-hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one) confirmed the relative configuration at the quaternary carbon. The bulky TiCl₄-coordinated aldehyde favors a Zimmerman-Traxler transition state, leading to anti selectivity when sterically hindered enolates are used.

Iron-Catalyzed Asymmetric Aldol Reaction

For enantioselective synthesis, iron(II) perchlorate [Fe(ClO₄)₂] with a Bolm’s ligand (1,1′-bi-2-naphthol derivative) enables asymmetric induction. This method achieves up to 92% enantiomeric excess (ee) .

Reaction Optimization

Key variables influencing enantioselectivity include:

  • Catalyst Loading : 10 mol% Fe(ClO₄)₂ and 12 mol% ligand.
  • Solvent : Tetrahydrofuran (THF) at −20°C.
  • Additives : 4Å molecular sieves to scavenge moisture.

A representative procedure involves:

  • Combining Fe(ClO₄)₂, ligand, and aldehyde in THF.
  • Adding the silyl enolate dropwise at −20°C.
  • Quenching with NaHCO₃ after 20 hours.

Purification via flash chromatography affords the product in 68–85% yield.

Enantiomeric Excess Determination

Chiral HPLC (Daicel Chiralcel® OD-H column) with hexane/isopropanol eluents confirmed enantiopurity. For example, a major peak at tR = 36.6 min and minor at 28.2 min indicated 92% ee.

Comparative Analysis of Methods

Method TiCl₄-Promoted Mukaiyama Aldol Fe-Catalyzed Asymmetric Aldol
Catalyst Cost Low (TiCl₄ is inexpensive) Moderate (Fe salts and chiral ligands)
Stereoselectivity Anti preference (dr 7:3) Up to 92% ee
Scalability Suitable for gram-scale synthesis Limited by ligand availability
Conditions Moisture-sensitive Requires strict anhydrous conditions

Challenges and Limitations

  • Moisture Sensitivity : Both methods require anhydrous conditions, complicating large-scale industrial applications.
  • Byproduct Formation : Competitive retro-aldol pathways may reduce yields if reaction times exceed 24 hours.
  • Ligand Synthesis : Bolm’s ligand necessitates multi-step preparation, increasing synthetic overhead.

Scientific Research Applications

3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one (CAS number 84466-84-2) is an organic compound with a molecular weight of approximately 220.31 g/mol . It features a hydroxyl group (-OH) attached to a pentanone structure and three methyl groups at the 2, 4, and 4 positions.

Potential Applications

  • Pharmaceuticals Due to its structural features, this compound has potential applications in the pharmaceutical field. Compounds with similar structures to this compound often exhibit significant biological properties. Ketones and phenolic compounds are known for their potential bioactivity. Interaction studies involving this compound could focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Investigating how this compound interacts with enzymes or receptors could reveal insights into its potential therapeutic applications or toxicity profiles.
  • Perfume oil microemulsions this compound may be related to the production of ethanol-free perfume oil microemulsions, which can be used in eau de toilette, deodorants, air fresheners, and room and laundry sprays .

Reactivity

The compound's structure contributes to its chemical reactivity and potential applications in various fields. The synthesis of this compound can be achieved through various methods, making it a versatile building block in organic synthesis for creating more complex molecules.

Related Compounds

Several compounds share structural similarities with this compound:

  • 3-Hydroxy-2,2,4-trimethyl-1-phenylpentan-1-one (CAS Number: 96863-69-3, Molecular Formula: C14H20O2): This compound has a different substitution pattern compared to this compound.
  • Valerophenone (CAS Number: 1009-14-9, Molecular Formula: C10H12O): Valerophenone lacks the hydroxyl group present in this compound.
  • 3-Hydroxyacetophenone (CAS Number: 99-07-6, Molecular Formula: C8H8O3): This compound contains an acetophenone moiety.

Mechanism of Action

The mechanism by which 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s hydrophobicity and can affect its binding to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

(a) 1-Phenylpentan-1-ol (CAS 583-03-9)
  • Structure : Similar phenyl group at position 1 but replaces the ketone with a primary alcohol.
  • Properties : Lower molecular weight (164.24 g/mol vs. ~192 g/mol for the target compound) and liquid state at room temperature .
(b) 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one
  • Structure : Features a nitro group and ethenyl linkage instead of hydroxy and trimethyl groups.
  • Synthesis : Prepared via Claisen-Schmidt condensation between 3-nitrobenzaldehyde and 3,3-dimethylbutan-2-one .
  • Applications : Critical intermediate in pesticides due to nitro group reactivity, unlike the hydroxy group in the target compound, which may favor hydrogen bonding in biological systems .
(c) 3-Methyl-3-phenylcyclopentan-1-one (CAS 92013-10-0)
  • Structure: Cyclopentanone core with phenyl and methyl substituents.
  • Properties: Higher rigidity due to the cyclic structure (C₁₂H₁₄O vs.
  • Applications : Likely used in polymer precursors or flavorants, diverging from the target compound’s solubility profile .

Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups
3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one Not Provided Likely C₁₁H₁₆O₂ ~192 (estimated) Solid/Liquid Ketone, Hydroxy, Phenyl
1-Phenylpentan-1-ol 583-03-9 C₁₁H₁₆O 164.24 Liquid Alcohol, Phenyl
4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one Not Provided C₁₃H₁₅NO₃ 233.26 Crystalline Ketone, Nitro, Ethenyl
3-Methyl-3-phenylcyclopentan-1-one 92013-10-0 C₁₂H₁₄O 174.24 Solid Cyclic Ketone, Phenyl

Commercial and Industrial Relevance

  • Pricing : The target compound is priced at €205/250 mg by CymitQuimica, comparable to specialty ketones like 3-Methyl-3-phenylcyclopentan-1-one .
  • Agrochemicals: Less reactive than nitro-containing analogs but may serve as a stabilizer .

Biological Activity

3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one (HTMP) is an organic compound with the molecular formula C14H20O2. Its biological activity is of interest primarily due to its structural features that facilitate various interactions in biological systems. This article provides a comprehensive overview of the biological activity of HTMP, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

HTMP is characterized by a hydroxy group and a phenyl-substituted pentanone backbone. The hydroxy group can participate in hydrogen bonding, while the phenyl group enhances hydrophobic interactions. Together, these features contribute to the compound's reactivity and biological activity.

Properties Table

PropertyValue
CAS No.84466-84-2
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
IUPAC NameThis compound
InChI KeyBATLYISGCNQVRP-UHFFFAOYSA-N

Case Study 1: Enzyme-Catalyzed Reactions

In research involving enzyme-catalyzed reactions, HTMP was evaluated for its ability to act as a substrate for specific dehydrogenases. The findings indicated that HTMP could be effectively converted into other biologically relevant compounds through enzymatic pathways.

Case Study 2: Antioxidant Properties

A study on structurally related phenolic compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. While direct data on HTMP is sparse, the implications of its hydroxy group suggest it may exhibit comparable antioxidant effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of HTMP, it is useful to compare it with other related compounds:

CompoundStructure FeaturesNotable Activities
3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one Similar backbone but fewer methyl groupsModerate enzyme inhibition
5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one Fluorinated structure affecting reactivityHigh cytotoxicity against tumor cells
Trimethyl pentane-1,3,5-tricarboxylate More complex structureAntioxidant and anti-inflammatory

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and a ketone or aldehyde, followed by selective hydroxylation. Optimization involves:

  • Design of Experiments (DOE) to assess variables like temperature, solvent polarity, and catalyst loading (e.g., acid/base catalysts).
  • Response Surface Methodology (RSM) to identify ideal reaction parameters for yield maximization .
  • Monitoring intermediates via thin-layer chromatography (TLC) or HPLC to track reaction progression.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry, particularly the hydroxyl group position and stereochemistry of methyl substituents.
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally similar ketones (e.g., (2R,3R)-1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Polarimetry : Assesses optical activity if chiral centers are present.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Follow Quantitative Risk Assessment (QRA2) models for skin sensitization and acute toxicity risks, as outlined in IFRA Standards .
  • Use fume hoods and PPE (gloves, goggles) to mitigate inhalation/contact hazards, referencing safety data sheets for analogous aryl ketones (e.g., acute toxicity categories for similar compounds in ).
  • Store in cool, ventilated environments to minimize degradation, aligning with protocols for thermally labile organics .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of substituents in this compound’s reactivity?

  • Density Functional Theory (DFT) Calculations : Model steric and electronic effects of 2,4,4-trimethyl and phenyl groups on reaction pathways (e.g., nucleophilic addition at the ketone).
  • Isotopic Labeling : Use deuterated reagents to trace proton transfer steps during hydroxylation or condensation.
  • Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms in key transformations .

Q. What methodologies address stability challenges under varying environmental conditions?

  • Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC-MS to identify breakdown products.
  • Controlled-Atmosphere Storage : Use inert gases (N₂/Ar) to prevent oxidation, as organic degradation rates increase with temperature and oxygen exposure .
  • Photostability Studies : Employ UV-Vis spectroscopy to assess susceptibility to light-induced radical formation.

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic results)?

  • Cross-Validation with Multiple Techniques : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing tautomers or conformers) .
  • Multivariate Statistical Analysis : Apply principal component analysis (PCA) to large datasets (e.g., HSI data from 144 mixtures) to identify outliers or confounding variables .
  • Collaborative Reproducibility : Replicate experiments across independent labs using standardized protocols to isolate procedural artifacts.

Methodological Recommendations

  • Synthetic Optimization : Use DOE and RSM to balance yield and purity .
  • Safety Compliance : Adopt QRA2 frameworks for risk mitigation .
  • Data Integrity : Employ multivariate analysis and cross-validation to address experimental variability .

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